molecular formula C22H20ClFN2O2 B11301402 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11301402
M. Wt: 398.9 g/mol
InChI Key: JMUMVYSXWAYCTD-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate acylating agent to form the phenoxyacetyl chloride derivative. The final step involves the reaction of this intermediate with 3-fluorobenzylamine and 2-aminopyridine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenoxy compounds .

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-10-19(11-16(2)22(15)23)28-14-21(27)26(20-8-3-4-9-25-20)13-17-6-5-7-18(24)12-17/h3-12H,13-14H2,1-2H3

InChI Key

JMUMVYSXWAYCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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